molecular formula C18H20ClNO2 B8488285 4-{[3-(4-Chlorophenyl)propyl](ethyl)amino}benzoic acid CAS No. 86373-83-3

4-{[3-(4-Chlorophenyl)propyl](ethyl)amino}benzoic acid

Cat. No. B8488285
M. Wt: 317.8 g/mol
InChI Key: MURPZJGMYHSKMV-UHFFFAOYSA-N
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Patent
US04489094

Procedure details

A 2.0 g. portion of 4-[[3-(p-chlorophenyl)propyl]ethylamino]benzoic acid, ethyl ester is dissolved in 50 ml. of 95% ethanol. A 4.0 g. portion of potassium hydroxide is added, and the solution is refluxed overnight. The solution is filtered, then diluted with 100 ml. of water, and adjusted to pH 6.5 with 37% hydrochloric acid. This mixture is extracted with two 50 ml. portions of dichloromethane, which are combined, washed with 50 ml. of water, and evaporated to an oil. This oil is chromatographed on a silica gel column, eluting with chloroform, followed by 10% ethyl acetate in chloroform. The ethyl acetate-chloroform eluate is crystallized from ethanol, giving 700 mg. of the desired product as a tan solid.
Name
4-[[3-(p-chlorophenyl)propyl]ethylamino]benzoic acid, ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][N:11]([CH2:23][CH3:24])[C:12]2[CH:22]=[CH:21][C:15]([C:16]([O:18]CC)=[O:17])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1.[OH-].[K+]>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][N:11]([CH2:23][CH3:24])[C:12]2[CH:13]=[CH:14][C:15]([C:16]([OH:18])=[O:17])=[CH:21][CH:22]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4-[[3-(p-chlorophenyl)propyl]ethylamino]benzoic acid, ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCN(C1=CC=C(C(=O)OCC)C=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution is filtered
ADDITION
Type
ADDITION
Details
diluted with 100 ml
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted with two 50 ml
WASH
Type
WASH
Details
washed with 50 ml
CUSTOM
Type
CUSTOM
Details
of water, and evaporated to an oil
CUSTOM
Type
CUSTOM
Details
This oil is chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with chloroform
CUSTOM
Type
CUSTOM
Details
The ethyl acetate-chloroform eluate is crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
giving 700 mg

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCCN(C1=CC=C(C(=O)O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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